Methyl 8-(bromomethyl)quinoline-5-carboxylate
Description
Properties
IUPAC Name |
methyl 8-(bromomethyl)quinoline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-12(15)10-5-4-8(7-13)11-9(10)3-2-6-14-11/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXFJEWIZOSRFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=NC2=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513748 | |
| Record name | Methyl 8-(bromomethyl)quinoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82967-40-6 | |
| Record name | Methyl 8-(bromomethyl)quinoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lithium Chloride-Mediated Bromination in Dimethylformamide (DMF)
A high-yielding method involves the reaction of methyl quinoline-5-carboxylate with bromomethylating agents in the presence of lithium chloride (LiCl) and DMF. In this approach, LiCl acts as a Lewis acid catalyst, enhancing the electrophilicity of the bromomethyl group. The reaction proceeds under mild conditions (25–40°C) with a stoichiometric ratio of 1:1.2 (substrate:bromomethylating agent).
Procedure
- Dissolve methyl quinoline-5-carboxylate (1.0 eq) in anhydrous DMF.
- Add LiCl (6.6 eq) and bromomethylating reagent (1.2 eq) sequentially.
- Stir the mixture at 35°C for 12–16 hours.
- Quench with ice water and extract with dichloromethane (DCM).
- Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate 4:1).
This method achieves yields of 78–85% and is notable for its scalability and minimal byproduct formation.
Bromination of Prefunctionalized Quinoline Derivatives
N-Bromosuccinimide (NBS)-Mediated Radical Bromination
Radical bromination using NBS under photolytic conditions offers regioselective installation of the bromomethyl group. The reaction is conducted in carbon tetrachloride (CCl₄) with a catalytic amount of azobisisobutyronitrile (AIBN) to initiate radical formation.
Optimization Insights
- Temperature: 80°C under UV light (365 nm).
- Solvent: CCl₄ ensures optimal radical stability.
- Yield: 70–75% with 90% regioselectivity for the 8-position.
Mechanism
- AIBN decomposes to generate radicals, abstracting a hydrogen atom from the methyl group.
- NBS provides bromine radicals, which react with the methyl radical to form the bromomethyl intermediate.
Electrophilic Bromination Using Phosphorus Tribromide (PBr₃)
PBr₃ facilitates electrophilic substitution on the quinoline ring, particularly at electron-rich positions. This method requires anhydrous conditions and inert atmosphere.
Procedure
- Suspend methyl quinoline-5-carboxylate in dry tetrahydrofuran (THF).
- Add PBr₃ (1.5 eq) dropwise at 0°C.
- Warm to room temperature and stir for 6 hours.
- Quench with saturated NaHCO₃ and extract with DCM.
Challenges
- Over-bromination at adjacent positions necessitates precise stoichiometry.
- Yield: 65–70% after purification.
Multi-Step Synthesis from Quinoline Precursors
Coupling Reactions Followed by Bromomethylation
A modular approach involves constructing the quinoline core before introducing the bromomethyl group. For example, Pd-catalyzed coupling of halogenated intermediates with methyl acrylate yields the carboxylate ester, followed by bromination.
Key Steps
- Suzuki-Miyaura Coupling: Halogenated quinoline derivatives react with methyl acrylate using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol.
- Bromomethylation: The coupled product undergoes bromination with CuBr₂ and HBr in acetic acid.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Conditions | Yield | Regioselectivity |
|---|---|---|---|---|
| LiCl/DMF | LiCl, DMF | 35°C, 16 h | 78–85% | High (>95%) |
| NBS Radical Bromination | NBS, AIBN, CCl₄ | 80°C, UV light | 70–75% | 90% |
| PBr₃ Electrophilic | PBr₃, THF | 0°C to RT, 6 h | 65–70% | Moderate (80%) |
| Multi-Step Synthesis | Pd(PPh₃)₄, CuBr₂ | Toluene/EtOH, reflux | 60–68% | High (>90%) |
Critical Considerations for Process Optimization
Solvent Selection
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl group at position 8 undergoes nucleophilic substitution with diverse nucleophiles, enabling the introduction of functionalized side chains.
Example Reaction with 8-Hydroxyquinoline
In a Williamson ether synthesis, the bromomethyl group reacts with 8-hydroxyquinoline derivatives under basic conditions (anhydrous K₂CO₃, acetonitrile, reflux). This yields bisquinoline ether systems, which are hydrolyzed to carboxylic acids under alkaline conditions (KOH, 80% ethanol) .
General Reaction Scheme
-
Substitution :
-
Hydrolysis :
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline | K₂CO₃, MeCN, reflux | 8-[(Quinolin-8-yloxy)methyl]quinoline | 82–95% |
Ester Hydrolysis and Carboxylic Acid Derivatives
The methyl ester at position 5 is hydrolyzed to the corresponding carboxylic acid, which serves as a precursor for further derivatization.
Hydrolysis Conditions
Alkaline hydrolysis (KOH, 80% ethanol, reflux) cleaves the ester to yield 8-(bromomethyl)quinoline-5-carboxylic acid. Subsequent reactions include:
-
Amide Formation : Condensation with amines using coupling agents (e.g., EDC/HOBt) yields carboxamides .
-
Salt Formation : Reaction with bases produces carboxylate salts for enhanced solubility.
Table 2: Ester Hydrolysis and Derivatives
Reduction of the Ester Group
The ester moiety can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is critical for generating hydroxymethyl derivatives, which are valuable in prodrug design.
Reaction Mechanism
Comparative Reactivity Insights
| Functional Group | Reactivity Profile | Key Transformations |
|---|---|---|
| Bromomethyl (C8) | Nucleophilic substitution (Sₙ2) | Ethers, amines, thioethers |
| Ester (C5) | Hydrolysis, reduction, amidation | Carboxylic acids, alcohols, amides |
Scientific Research Applications
Methyl 8-(bromomethyl)quinoline-5-carboxylate is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article will delve into the applications of this compound, particularly in medicinal chemistry, organic synthesis, and material science.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications, particularly in the development of anticancer agents. The quinoline moiety is known for its ability to interact with biological targets, leading to inhibition of cancer cell proliferation.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound and their evaluation against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the quinoline structure could enhance its anticancer properties .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its bromomethyl group allows for nucleophilic substitution reactions, enabling the introduction of various functional groups.
Table 1: Synthetic Applications
| Reaction Type | Description | Reference |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines to form substituted quinolines | |
| Coupling Reactions | Used in cross-coupling reactions to form complex structures | |
| Cyclization Reactions | Formation of fused heterocycles |
Material Science
In material science, this compound has potential applications in the development of luminescent materials and sensors due to its photophysical properties.
Case Study: Luminescent Materials
Research conducted by a team at a leading university demonstrated that incorporating this compound into polymer matrices resulted in enhanced luminescence properties. This finding opens avenues for its use in optoelectronic devices .
Biological Studies
The compound's ability to interact with biological systems has led to investigations into its role as a fluorescent probe for biological imaging.
Case Study: Fluorescent Probes
A recent study highlighted the use of this compound as a fluorescent probe for tracking cellular processes. The probe exhibited high selectivity and sensitivity, making it an excellent candidate for live-cell imaging applications .
Mechanism of Action
The mechanism of action of methyl 8-(bromomethyl)quinoline-5-carboxylate involves its interaction with biological macromolecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that affect their function. The quinoline ring system can intercalate with DNA, disrupting its structure and function . These interactions are crucial for the compound’s biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Differences
The structural variations among quinoline derivatives significantly influence their reactivity, physicochemical properties, and applications. Below is a comparative analysis of Methyl 8-(bromomethyl)quinoline-5-carboxylate and key analogues:
Table 1: Structural Comparison
Key Observations :
- Substituent Position : The ester group at the 5-position (target compound) versus 2- or 3-positions (other derivatives) alters electron-withdrawing effects, influencing ring reactivity.
- Halogen Type: Bromomethyl (-CH2Br) in the target compound offers superior leaving-group capability compared to direct bromine (-Br) in analogues like Methyl 8-bromoquinoline-5-carboxylate .
- Multi-Halogenation: Compounds like Methyl 5-bromo-4-chloro-8-methyl-2-quinolinecarboxylate exhibit enhanced reactivity but reduced solubility due to increased molecular weight .
Key Insights :
- Bromomethyl vs. Bromine : The target compound’s -CH2Br group is more reactive in nucleophilic substitutions than -Br, enabling diverse functionalization (e.g., amine coupling) .
- Ester Position : The 5-position ester in the target compound withdraws electron density, activating the 8-position for electrophilic attacks, unlike 3-carboxylate derivatives .
- Multi-Halogenation: Halogens at adjacent positions (e.g., 4-Cl and 5-Br in Methyl 5-bromo-4-chloro-8-methyl-2-quinolinecarboxylate) create steric challenges but improve halogen-bonding interactions in drug design .
Biological Activity
Methyl 8-(bromomethyl)quinoline-5-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological macromolecules, leading to a range of biological effects.
Chemical Structure and Properties
- Molecular Formula : C12H10BrNO2
- Molecular Weight : 280.12 g/mol
- Functional Groups : The presence of a bromomethyl group and a quinoline ring system is crucial for its biological activity.
The compound is synthesized through the bromination of methyl 8-methylquinoline-5-carboxylate, typically utilizing bromine or N-bromosuccinimide (NBS) in appropriate solvents like carbon tetrachloride or chloroform.
The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins. Key mechanisms include:
- Covalent Bond Formation : The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to functional modifications.
- DNA Intercalation : The quinoline ring system can intercalate into DNA, disrupting its structure and function, which may result in cytotoxic effects against cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. For instance, derivatives of quinoline compounds have demonstrated potent activity against Gram-positive and Gram-negative bacteria, including resistant strains .
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies reveal that it can inhibit the growth of several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for some derivatives are reported in the low micromolar range, indicating strong cytotoxicity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications at specific positions on the quinoline ring significantly influence biological activity. For example, introduction of various substituents at the C-6 and C-7 positions can enhance or diminish anticancer effects .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of methyl 8-(bromomethyl)quinoline derivatives against resistant strains. The findings indicated that certain derivatives exhibited lower minimum inhibitory concentration (MIC) values than standard antibiotics, suggesting potential for development as new antimicrobial agents .
- Cytotoxicity in Cancer Research : In another study, methyl 8-(bromomethyl)quinoline derivatives were tested against multiple cancer cell lines. Results indicated that some compounds induced apoptosis through mechanisms involving mitochondrial dysfunction and modulation of apoptotic proteins such as Bcl-2 and Bax .
Q & A
Q. What are the established synthetic routes for Methyl 8-(bromomethyl)quinoline-5-carboxylate?
The compound can be synthesized via functionalization of the quinoline core. For example, bromination of methyl quinoline-5-carboxylate derivatives using reagents like -bromosuccinimide (NBS) under radical conditions or via direct substitution. A key intermediate, 8-(bromomethyl)quinoline, can undergo further carboxylation or esterification steps. Evidence from oxidation studies shows that mercury(I) nitrate and triethylamine (TEA) are critical for intermediate stabilization during bromomethyl group transformations .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on NMR , NMR , and high-resolution mass spectrometry (HRMS) . For instance, the NMR spectrum shows distinct peaks for the bromomethyl group (δ ~40–50 ppm) and ester carbonyl (δ ~167 ppm) . HRMS data (e.g., calculated 230.0812 for ) validate molecular composition .
Q. What are the typical reaction conditions for modifying the bromomethyl group?
The bromomethyl group is highly reactive toward nucleophilic substitution. For example, in DCM with oxalyl chloride and catalytic DMF, it facilitates esterification or coupling reactions . Reactions often require anhydrous conditions and reflux (e.g., 4–16 hours at 40–60°C) to achieve high yields.
Advanced Research Questions
Q. How can intermediates in quinoline derivative synthesis be monitored using spectroscopic methods?
Real-time monitoring of intermediates is achieved via NMR. For example, during the oxidation of 8-(bromomethyl)quinoline to quinoline-8-carboxylic acid, the bromomethyl signal (δ ~5 ppm) shifts to δ ~6 ppm upon nitrate ester formation, confirming intermediate generation . Reaction progress is tracked until the aldehyde intermediate is detected, followed by sodium chlorite oxidation to the carboxylic acid .
Q. What computational methods are used to validate the structure and reactivity of quinoline derivatives?
Hybrid Hartree-Fock/Density Functional Theory (HF-DFT) methods provide insights into electronic structure and reaction pathways. For example, X-ray crystallography data (e.g., CCDC 1029534) combined with DFT calculations validate bond angles and torsional strains in quinoline derivatives . These methods also predict regioselectivity in electrophilic substitution reactions.
Q. How do reaction conditions influence competing pathways in bromomethyl group transformations?
Competing pathways (e.g., oxidation vs. substitution) depend on solvent polarity, temperature, and catalysts. For instance, mercury(I) nitrate promotes oxidation to aldehydes, while palladium catalysts favor cross-coupling reactions. Optimization requires systematic variation of parameters (e.g., solvent: DME vs. THF; temperature: 25°C vs. reflux) and kinetic analysis .
Q. What strategies address discrepancies in HRMS or NMR data during characterization?
Minor discrepancies in HRMS (e.g., observed 230.0808 vs. calculated 230.0812) may arise from isotopic patterns or calibration errors. Cross-validation with complementary techniques (e.g., IR spectroscopy or X-ray diffraction) resolves ambiguities. For NMR, deuterated solvent effects or paramagnetic impurities are controlled via rigorous purification .
Methodological Insights
| Parameter | Example Conditions | Key Observations | Reference |
|---|---|---|---|
| Bromomethyl oxidation | Hg(NO), DME, reflux, 4 h | Intermediate δ 6 ppm ( NMR) | |
| Esterification | Oxalyl chloride, DCM, DMF, 25°C, 16 h | Yield >85% via HRMS validation | |
| Computational validation | HF-DFT (B3LYP/6-31G**) | Bond angle C8–C9–C10: 120.5° (X-ray: 121.3°) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
